![molecular formula C18H22ClN3S B5842904 N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is commonly referred to as CMTU and has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of CMTU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. CMTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
CMTU has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. CMTU has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a number of inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of CMTU is its potential use in the treatment of a number of diseases. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of CMTU is its potential toxicity. It has been shown to be toxic to certain cell types, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for the study of CMTU. One area of research is the development of new drugs based on CMTU. Another area of research is the study of the mechanism of action of CMTU. Further research is also needed to determine the potential toxicity of CMTU and its suitability for use in various applications.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea is a promising compound that has a number of potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, and may be useful in the treatment of a number of diseases. Further research is needed to fully understand the mechanism of action of CMTU and its potential toxicity.
合成法
CMTU can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenyl isothiocyanate and 4-diethylaminophenylamine. The reaction takes place in a solvent such as dichloromethane, and the product is purified through recrystallization.
科学的研究の応用
CMTU has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. CMTU has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(diethylamino)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3S/c1-4-22(5-2)15-11-9-14(10-12-15)20-18(23)21-17-8-6-7-16(19)13(17)3/h6-12H,4-5H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAWUUCAGJRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)

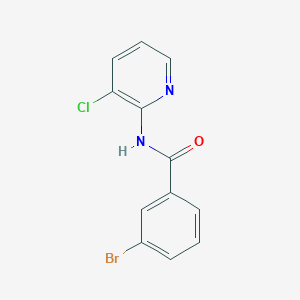
![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
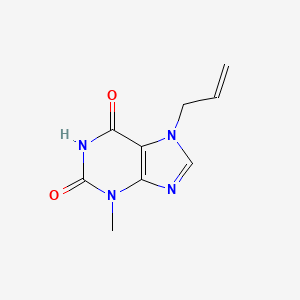
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
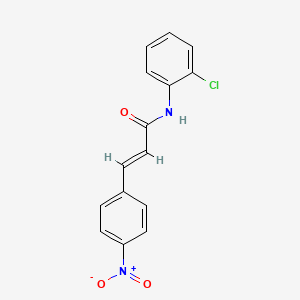
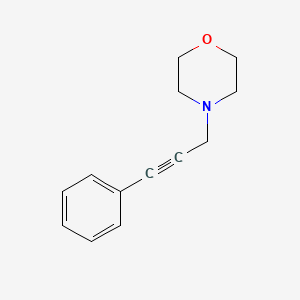
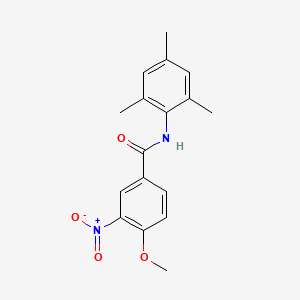
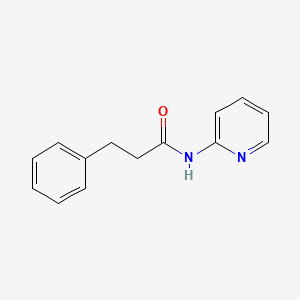
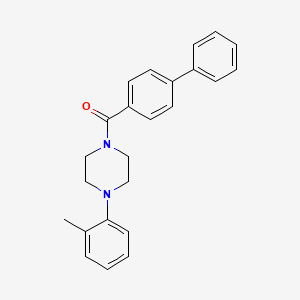
![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)